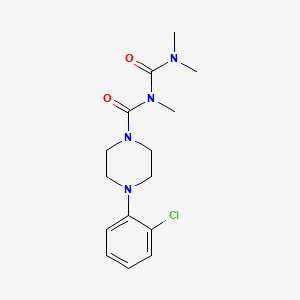

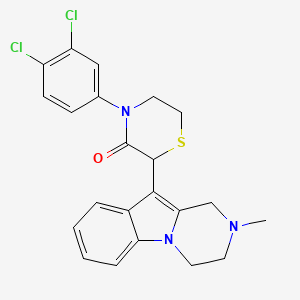

Elzasonan metabolite M6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

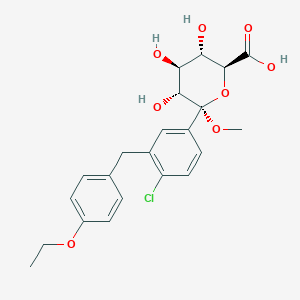

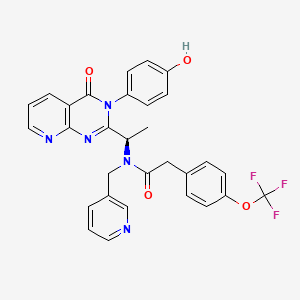

Elzasonan metabolite M6 is a novel cyclized indole metabolite derived from the metabolism of elzasonan, a potent and selective 5-hydroxytryptamine 1B receptor antagonist. This compound is significant due to its extensive metabolism and its role as the major human circulating metabolite, accounting for approximately 65% of the total radioactivity in plasma after elzasonan administration .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of elzasonan metabolite M6 involves several steps, including aromatic hydroxylation, N-oxidation at the piperazine ring, N-demethylation, indirect glucuronidation, and oxidation, followed by ring closure and subsequent rearrangement . The detailed synthetic route and reaction conditions are complex and involve multiple stages of chemical reactions, typically conducted under controlled laboratory conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves large-scale chemical processes similar to those used in laboratory settings, with additional steps for purification and quality control to ensure the compound’s consistency and efficacy.

Analyse Chemischer Reaktionen

Types of Reactions

Elzasonan metabolite M6 undergoes various chemical reactions, including:

Oxidation: Involving the piperazine ring and aromatic hydroxylation.

Reduction: Potentially in the presence of specific reducing agents.

Substitution: Particularly in the benzylidene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as cytochrome P450 enzymes for oxidation reactions.

Reducing agents: Specific to the reduction processes.

Substituting agents: For substitution reactions in the benzylidene moiety.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of elzasonan, with this compound being the primary product of interest due to its significant presence in human plasma .

Wissenschaftliche Forschungsanwendungen

Elzasonan metabolite M6 has several scientific research applications, including:

Chemistry: Studying the metabolic pathways and biotransformation of elzasonan.

Biology: Understanding the interaction of elzasonan and its metabolites with biological systems.

Medicine: Investigating the pharmacokinetics and pharmacodynamics of elzasonan and its metabolites for potential therapeutic applications.

Industry: Developing new drugs and therapeutic agents based on the metabolic profile of elzasonan.

Wirkmechanismus

The mechanism of action of elzasonan metabolite M6 involves its interaction with the 5-hydroxytryptamine 1B receptor. The formation of M6 is proposed to involve an initial cytochrome P450-catalyzed two-electron oxidation of the piperazine ring, followed by ring closure and rearrangement . This metabolite plays a crucial role in the overall pharmacological effects of elzasonan.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to elzasonan metabolite M6 include other metabolites of elzasonan, such as:

5-hydroxyelzasonan (M3): Another major metabolite.

N-oxide derivatives: Formed through N-oxidation reactions.

N-desmethyl derivatives: Resulting from N-demethylation processes.

Uniqueness

This compound is unique due to its cyclized indole structure and its significant presence as the major circulating metabolite in human plasma. This distinguishes it from other metabolites and highlights its importance in the pharmacokinetics and pharmacodynamics of elzasonan .

Eigenschaften

CAS-Nummer |

870452-79-2 |

|---|---|

Molekularformel |

C22H21Cl2N3OS |

Molekulargewicht |

446.4 g/mol |

IUPAC-Name |

4-(3,4-dichlorophenyl)-2-(2-methyl-3,4-dihydro-1H-pyrazino[1,2-a]indol-10-yl)thiomorpholin-3-one |

InChI |

InChI=1S/C22H21Cl2N3OS/c1-25-8-9-27-18-5-3-2-4-15(18)20(19(27)13-25)21-22(28)26(10-11-29-21)14-6-7-16(23)17(24)12-14/h2-7,12,21H,8-11,13H2,1H3 |

InChI-Schlüssel |

LOIWLXQIWPCXTM-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN2C(=C(C3=CC=CC=C32)C4C(=O)N(CCS4)C5=CC(=C(C=C5)Cl)Cl)C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)